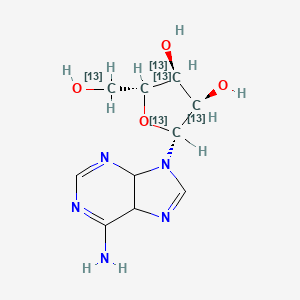

Adenosine-13C5

Overview

Description

Adenosine-13C5 is a variant of adenosine labeled with the carbon-13 isotope at specific positions, making it invaluable for various scientific investigations, including those involving metabolic pathways and structural analysis. This specialized molecule is used extensively in nuclear magnetic resonance (NMR) spectroscopy to study enzyme kinetics, nucleotide interactions, and RNA structure.

Synthesis Analysis

The synthesis of nucleotides like Adenosine-13C5 involves complex biochemical processes. For instance, adenosine 5'-phosphate can be synthesized with specific radiolabels, including 13C, using enzymes from the pentose pathway and purine salvage pathways, as detailed in research by Parkin et al. (1984) (Parkin, Leung, & Schramm, 1984). This process is crucial for studying the kinetic effects and molecular interactions of adenosine derivatives.

Molecular Structure Analysis

Studies on the molecular structure of adenosine and its derivatives have shown detailed insights into their conformation and interaction with other molecules. For instance, the 13C NMR study of poly(adenosine diphosphate ribose) provided evidence of alpha-(1'' leads to 2') ribofuranosyl ribofuranoside residue, highlighting the detailed structure of adenosine derivatives at the molecular level (Miwa et al., 1977) (Miwa, Saitô, Sakura, Saikawa, Watanabe, Matsushima, & Sugimura, 1977).

Chemical Reactions and Properties

Adenosine-13C5's chemical properties, including its reactivity and interactions, are influenced by its molecular structure. Research by Kurz and Frieden (1987) on adenosine deaminase's interaction with purine riboside elucidates the intricate chemical reactions adenosine can undergo, providing a glimpse into the compound's chemical behavior (Kurz & Frieden, 1987).

Physical Properties Analysis

The physical properties of adenosine-13C5, such as its phase behavior, solubility, and stability, are pivotal for its application in scientific research. Although specific studies on these physical properties were not highlighted in the initial search, they form an essential aspect of understanding and utilizing this compound effectively.

Chemical Properties Analysis

The chemical properties of adenosine-13C5, including its reactivity with other molecules, its stability under various conditions, and its role in biochemical pathways, are crucial for its application in biochemical and structural analysis. For example, the synthesis and properties of diastereoisomers of adenosine derivatives provide valuable insights into the compound's chemical versatility and its potential applications in biochemistry and pharmacology (Eckstein & Goody, 1976) (Eckstein & Goody, 1976).

Scientific Research Applications

RNA Structural Analysis : Adenosine-13C5, as part of atom-specific 13C labeled RNA building blocks, is used in studying RNA structural ensembles through NMR spectroscopy. This method aids in understanding RNA folding landscapes and their functional implications (Strebitzer et al., 2018).

Immunology and Macrophage Activation : Adenosine influences the activation of M2c macrophages, a type of immune cell, by augmenting IL‐10‐induced STAT3 signaling. This is significant in understanding inflammatory responses and immune system regulation (Koscsó et al., 2013).

Neurology and Epilepsy : Adenosine, acting predominantly through the A1 receptor, has been implicated in seizure control and epilepsy. This is particularly significant for understanding and potentially treating status epilepticus (Dragunow, 1988).

Tissue Function and Metabolic Regulation : Adenosine plays a key role in regulating physiology and the function of various cell types, such as neurons and myocytes. It is involved in processes like neurotransmission, vasodilation, and cell protection under stress conditions (Borowiec et al., 2006).

Cardiopulmonary Bypass in Infants : Adenosine-13C5 is used to study the conversion of adenosine monophosphate to adenosine after infant cardiac surgery. This research is vital in understanding inflammatory responses and the potential therapeutic mechanisms during cardiac surgery (Davidson et al., 2016).

Inflammation and Immune Diseases : Adenosine, through its receptors, plays a pivotal role in managing various inflammatory conditions. This includes the potential for therapeutic applications in diseases like asthma and arthritis (Haskó et al., 2006).

Coronary Arterial Circulation : Adenosine is a potent vasodilator used to study the human coronary circulation. This is crucial for understanding cardiac function and developing treatments for coronary diseases (Wilson et al., 1990).

Adenosine A1 and A2 Receptors in Macrophages : Adenosine's role in macrophage activation, particularly through A1 and A2 receptors, has implications for understanding and treating inflammatory diseases (Csóka et al., 2012).

Safety And Hazards

Future Directions

Adenosine-13C5 has potential applications in various fields. For instance, it has been proposed as a strategy for improving cardiovascular and other physiological functions with aging in humans . Future clinical trials should further assess the potential benefits of Adenosine-13C5 for reducing blood pressure and arterial stiffness .

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHCAJAEHBRPV-UFOMNOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936112 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |

CAS RN |

159496-13-6 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

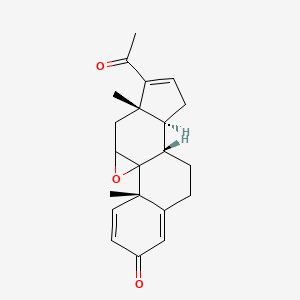

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)